molecular formula C11H12BrNO3S B2579479 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 896021-04-8

3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B2579479
CAS No.: 896021-04-8
M. Wt: 318.19
InChI Key: OQJFEVJVEZCBHB-UHFFFAOYSA-N
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Description

3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom, a benzamide group, and a tetrahydrothiophene ring with a sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves the following steps:

    Formation of Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.

    Sulfone Group Introduction: The sulfone group is introduced by oxidizing the tetrahydrothiophene ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfone group can undergo redox reactions, leading to the formation of sulfoxides or sulfides.

    Coupling Reactions: The benzamide group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Hydrogen peroxide or m-CPBA in an organic solvent like dichloromethane.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

    Redox Products: Sulfoxides or sulfides derived from the sulfone group.

    Coupled Products: Complex aromatic compounds formed through coupling reactions.

Scientific Research Applications

3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and sulfone group play crucial roles in its reactivity and binding affinity. It may act by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
  • 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide

Comparison

Compared to similar compounds, 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to its specific substitution pattern and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The sulfone group also imparts distinct physicochemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c12-9-3-1-2-8(6-9)11(14)13-10-4-5-17(15,16)7-10/h1-3,6,10H,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJFEVJVEZCBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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